He-LWamide II

Vue d'ensemble

Description

He-LWamide II is a neuropeptide found in hydrozoa, cnidarians, and anthozoa . It is an endogenous hormone produced by the planula stage of development . This peptide inhibits muscle contractions and can be used as a model system for studying the effects of neuropeptides on invertebrate development .

Synthesis Analysis

He-LWamide II is synthesized as a preprohormone . The cDNA encodes one copy of He-LWamide I and 17 copies of He-LWamide II . It is synthesized in sensory neurons present in planula larvae .Molecular Structure Analysis

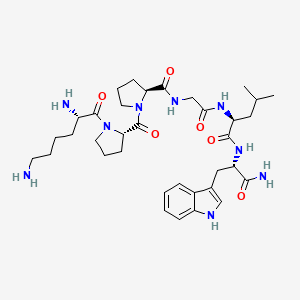

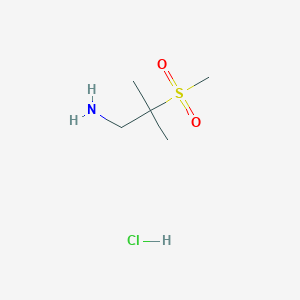

The molecular structure of He-LWamide II is represented by the chemical formula C35H53N9O6 . It has a molecular weight of 695.85 g/mol . The structure is represented by the SMILES notation: CC©CC@@HNC@@HC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)C@HN .Chemical Reactions Analysis

He-LWamide II is known to interact with other neuropeptides such as RFamides . It stimulates migration primarily by making the active periods longer, whereas RFamide inhibits migration by blocking the initiation and also shortening the length of the active periods .Physical And Chemical Properties Analysis

He-LWamide II is a peptide with a molecular weight of 695.85 g/mol . Its chemical formula is C35H53N9O6 . The peptide is used for research purposes and is not intended for human or veterinary use .Applications De Recherche Scientifique

Role in Developmental Biology

He-LWamide II peptides are integral in the developmental biology of certain aquatic organisms. In the life cycle of the marine hydroid Hydractinia echinata, He-LWamide II peptides play a crucial role. These peptides are involved in the metamorphosis process from the planula larva stage to the adult polyp stage. This transition includes various internal signaling processes that govern cell cycle activity, cell differentiation, cell death, and morphogenesis. The importance of He-LWamide II peptides in this process is highlighted by the fact that their absence or dysfunction leads to a loss of metamorphosis competence. This deficiency, however, can be remedied by the introduction of synthetic He-LWamide II peptides, signifying their vital role in conveying external metamorphosis stimuli to target cells within the organism (Plickert et al., 2003).

Safety And Hazards

Orientations Futures

Future research on He-LWamide II could focus on identifying more Wamide-receptor pairs, confirming the phylogenetic distribution of Wamides through large-scale sequencing and mass spectrometry, and assigning different functions to specific subsets of Wamide-expressing neurons . More extensive study of Wamide signaling throughout larval development in a greater number of phyla is also important in order to understand the role of Wamides in hormonal regulation .

Propriétés

IUPAC Name |

(2S)-N-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-1-[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H53N9O6/c1-21(2)17-27(32(47)42-26(31(38)46)18-22-19-39-25-11-4-3-9-23(22)25)41-30(45)20-40-33(48)28-12-7-15-43(28)35(50)29-13-8-16-44(29)34(49)24(37)10-5-6-14-36/h3-4,9,11,19,21,24,26-29,39H,5-8,10,12-18,20,36-37H2,1-2H3,(H2,38,46)(H,40,48)(H,41,45)(H,42,47)/t24-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYLAMJUEUPBFG-CISYKLKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H53N9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50777659 | |

| Record name | L-Lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50777659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

He-LWamide II | |

CAS RN |

198995-08-3 | |

| Record name | L-Lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50777659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1445641.png)

![3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1445643.png)

![2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one](/img/structure/B1445644.png)

![[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride](/img/structure/B1445648.png)

![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1445649.png)

![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1445657.png)